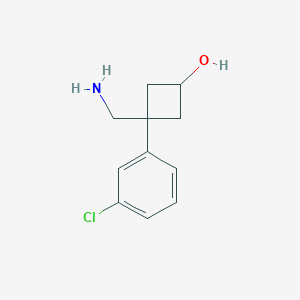
(1S)-1-cyclohexyl-2,2-difluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-cyclohexyl-2,2-difluoroethan-1-amine is an organic compound characterized by a cyclohexyl group attached to a difluoroethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cyclohexyl-2,2-difluoroethan-1-amine typically involves the reaction of cyclohexylamine with difluoroethane derivatives under controlled conditions. One common method includes the use of difluoroethanol as a starting material, which undergoes a substitution reaction with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of (1S)-1-cyclohexyl-2,2-difluoroethan-1-amine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-cyclohexyl-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Cyclohexylamine or cyclohexanol.
Substitution: Cyclohexyl halides or cyclohexyl ethers.
Applications De Recherche Scientifique
(1S)-1-cyclohexyl-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1S)-1-cyclohexyl-2,2-difluoroethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The difluoroethanamine backbone allows for specific binding interactions, contributing to its unique biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Shares the cyclohexyl group but lacks the difluoroethanamine backbone.
Difluoroethanamine: Contains the difluoroethanamine structure but without the cyclohexyl group.
Cyclohexylmethanamine: Similar structure but with a methanamine backbone instead of difluoroethanamine.
Uniqueness
(1S)-1-cyclohexyl-2,2-difluoroethan-1-amine is unique due to the presence of both the cyclohexyl group and the difluoroethanamine backbone, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Propriétés
Formule moléculaire |
C8H15F2N |
|---|---|
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
(1S)-1-cyclohexyl-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H15F2N/c9-8(10)7(11)6-4-2-1-3-5-6/h6-8H,1-5,11H2/t7-/m0/s1 |
Clé InChI |
XRIRCGSSMZLASD-ZETCQYMHSA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H](C(F)F)N |
SMILES canonique |
C1CCC(CC1)C(C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


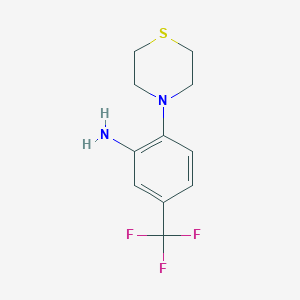
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
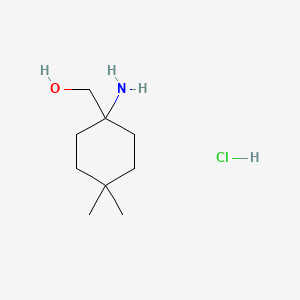
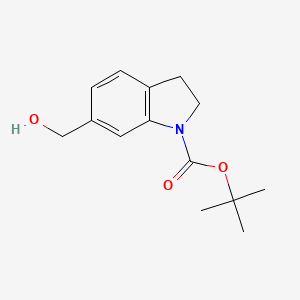

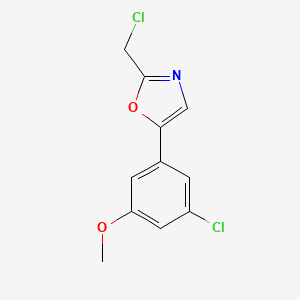
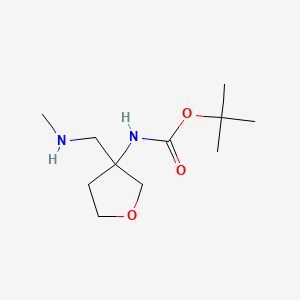
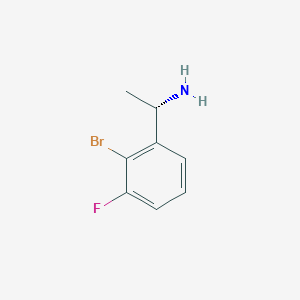
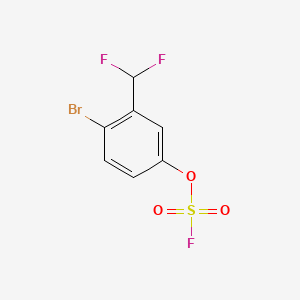
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
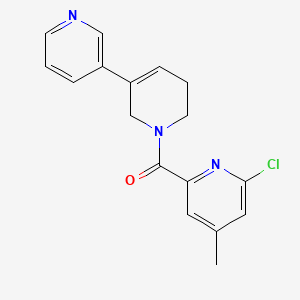
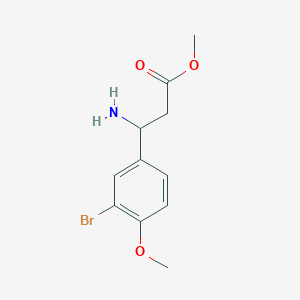
![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
